molecular formula C15H16N4O B2388958 4-(Benzotriazol-1-ylmethylamino)-2,3-dimethylphenol CAS No. 300684-91-7

4-(Benzotriazol-1-ylmethylamino)-2,3-dimethylphenol

Cat. No. B2388958
CAS RN: 300684-91-7
M. Wt: 268.32
InChI Key: SOBFGFLLBGDINI-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. It’s a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and triazole . Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be complex, depending on the specific compound. For example, the compound “(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate” has the empirical formula C12H22F6N6OP2 .


Chemical Reactions Analysis

Benzotriazole derivatives are known for their versatility in chemical reactions. They have been used in various coupling reactions and have been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can vary depending on the specific compound. For example, the compound “(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate” is a powder with a melting point of >130 °C (dec.) (lit.) and is used in peptide synthesis .

Safety and Hazards

The safety and hazards associated with benzotriazole derivatives can vary depending on the specific compound. For example, the compound “1-Methyl-1H-1,2,3-Benzotriazol-5-Amine” is classified as having acute toxicity (oral), skin irritation, and serious eye irritation .

Future Directions

The future directions for research into benzotriazole derivatives are likely to continue to explore their potential uses in the synthesis of diverse pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is a key goal of synthetic organic chemists .

properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFGFLLBGDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol

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